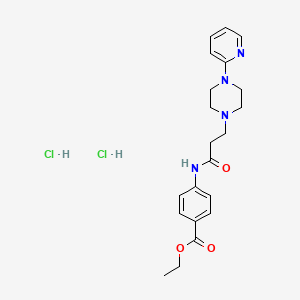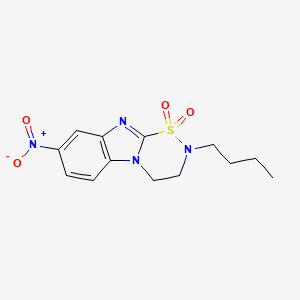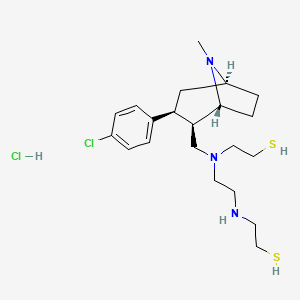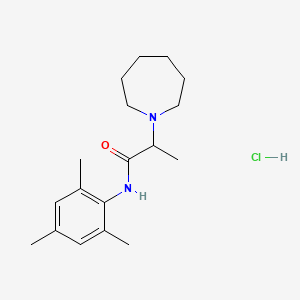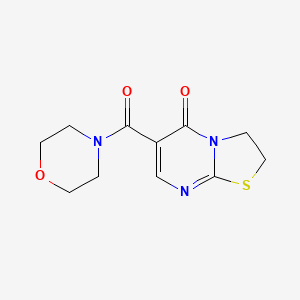
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[3,2-a]pyrimidine scaffold is known for its structural similarity to purine, which allows it to interact effectively with various biological targets .
Méthodes De Préparation
The synthesis of 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction is often facilitated by the structural similarity of the compound to purine, allowing it to fit into active sites of enzymes and receptors. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, which can significantly alter their biological activities and properties. For example, 2-substituted thiazolo[3,2-a]pyrimidines have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities .
Propriétés
Numéro CAS |
93501-44-1 |
|---|---|
Formule moléculaire |
C11H13N3O3S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
6-(morpholine-4-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N3O3S/c15-9(13-1-4-17-5-2-13)8-7-12-11-14(10(8)16)3-6-18-11/h7H,1-6H2 |
Clé InChI |
PSUXQAKOPDMRJZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CN=C3N(C2=O)CCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


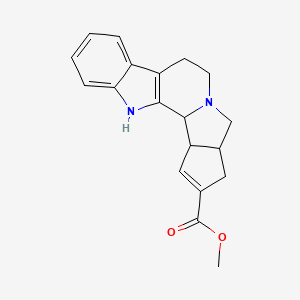
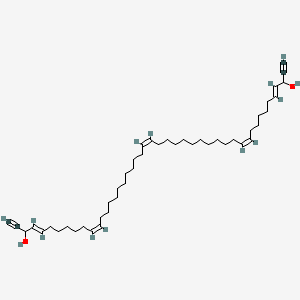
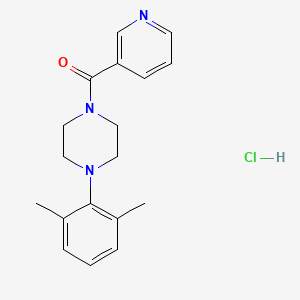

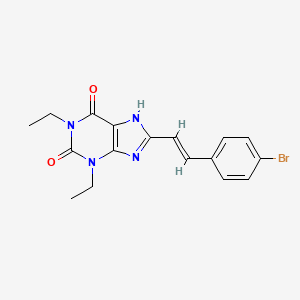
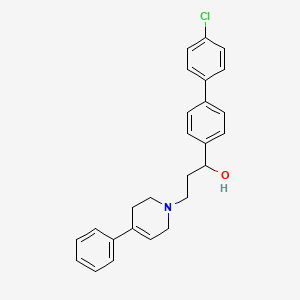

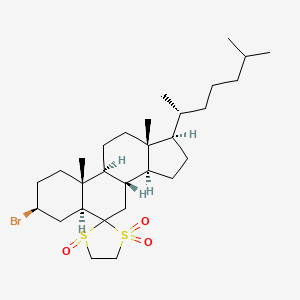
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
